![molecular formula C15H15FN2O3S B2737850 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 25206-90-0](/img/structure/B2737850.png)

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

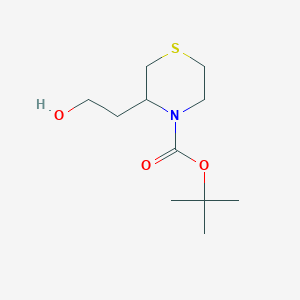

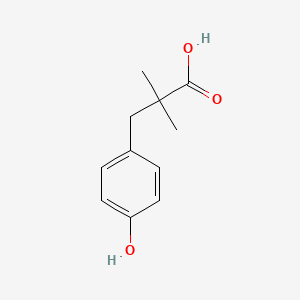

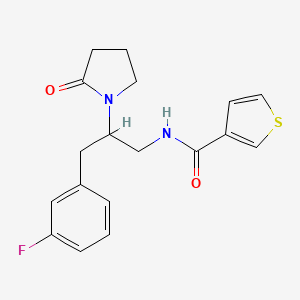

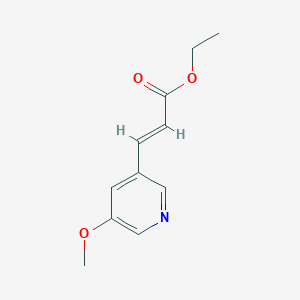

“4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C15H15FN2O3S and a molecular weight of 322.35. It is related to other compounds such as “5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide” and "4-Fluoro-N-[2-(4-morpholinyl)ethyl]benzamide" .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, as a molecular imaging probe, has been instrumental in Alzheimer's disease research. It's used with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients. This approach has revealed significant decreases in 5-HT(1A) receptor densities in both the hippocampi and raphe nuclei of Alzheimer's patients compared to controls. These reductions correlate strongly with the severity of clinical symptoms and neuropathological loads, offering vital insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Carbonic Anhydrase Inhibition

A study on novel acridine and bis acridine sulfonamides, including 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrated their effectiveness as inhibitors of carbonic anhydrase (CA) isoforms hCA I, II, and VII. These compounds showed varying levels of inhibition potency, indicating their potential applications in therapeutic contexts where carbonic anhydrase activity is a factor (Ulus et al., 2013).

Fluorescence Enhancement

Glibenclamide, structurally similar to 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been identified as a substance that enhances the fluorescence of erbium (Er) ions. This property is utilized in developing sensitive fluorimetric probes for monitoring Glibenclamide, which holds potential for future applications in high-performance liquid chromatography detection (Faridbod et al., 2009).

Crystallography and Polymorphism

The compound 4-fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule related to the chemical , exhibits interesting dimorphic behavior. Analyzed through morphology and X-ray crystal structure analysis, this feature offers insights into hydrogen bonds and weak intermolecular interactions, contributing to the understanding of crystal polymorphism and molecular packing in noncentric environments (Chopra & Row, 2005).

Melatonin Receptor Ligands

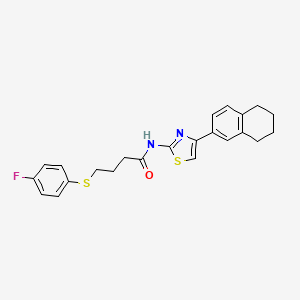

A series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, chemically related to the compound , were synthesized and evaluated for binding affinity and activity at melatonin receptors. These studies revealed selective affinity for the MT2 receptors, indicating potential applications in the development of selective MT2 receptor ligands (Mesangeau et al., 2011).

Propiedades

IUPAC Name |

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQXAFQPYXHOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)